molecular formula C14H12O4 B1195583 Eleutherol CAS No. 480-00-2

Eleutherol

Cat. No. B1195583
CAS RN: 480-00-2
M. Wt: 244.24 g/mol
InChI Key: KNLHGXVYZRQSJZ-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of Eleutherol and its derivatives has been a focal point of research due to its challenging molecular framework. Winkler et al. (2003) reported a tandem Diels-Alder/fragmentation approach as a key step in the synthesis of the Eleutherobin aglycone, a related compound, highlighting the complexity involved in forming Eleutherol's carbon framework (Winkler et al., 2003). Similarly, Othman et al. (2017) achieved the first total synthesis of Eleutherol through a nine-step process, utilizing diazo-transfer chemistry and metal-catalyzed intramolecular cyclization, demonstrating the intricate steps required to synthesize such compounds (Othman et al., 2017).

Molecular Structure Analysis

The molecular structure of Eleutherol, characterized by its complex naphthoquinone framework, has been the subject of computational and structural analyses. Studies such as those by Pratama and Aziz (2019) have utilized molecular docking methods to explore Eleutherol's potential as an inhibitor of bacterial cell wall synthesis, indicating the importance of its structural characteristics in biological interactions (Pratama & Aziz, 2019).

Chemical Reactions and Properties

Research into Eleutherol's chemical reactions and properties focuses on its reactivity and interaction with other molecules. The study by Alves et al. (2003) on eleutherinone, a related naphthoquinone, highlights the fungitoxic properties of these compounds, suggesting Eleutherol's potential for similar chemical interactions (Alves et al., 2003).

Physical Properties Analysis

While specific studies on the physical properties of Eleutherol are less common, the general understanding of naphthoquinones suggests they possess distinct physical characteristics such as color and solubility, which are critical for their identification and application in chemical synthesis. The synthesis and characterization studies inherently touch upon these aspects, though they are often not the primary focus.

Chemical Properties Analysis

The chemical properties of Eleutherol, including its reactivity under various conditions and its interaction with biological molecules, are of significant interest. The study by Song et al. (2009) on isoeleutherin, for instance, explores the inhibition of nitric oxide synthase, indicating the broader chemical activity spectrum of Eleutherol and related compounds (Song et al., 2009).

Scientific Research Applications

Anti-Inflammation

Field: Pharmacology Application: Eleutherococcus has anti-inflammatory properties . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-inflammatory effects . Results: The plant’s anti-inflammatory properties have been observed in various studies, although specific quantitative data is not mentioned .

Anti-Tumor

Field: Oncology Application: Eleutherococcus has been studied for its potential anti-tumor effects . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-tumor effects . Results: The plant’s anti-tumor properties have been observed in various studies, although specific quantitative data is not mentioned .

Anti-Anxiety and Anti-Depression

Field: Psychiatry Application: Eleutherococcus has been used to treat anxiety and depression . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-anxiety and anti-depression effects . Results: The plant’s anti-anxiety and anti-depression properties have been observed in various studies, although specific quantitative data is not mentioned .

Anti-Diabetes

Field: Endocrinology Application: Eleutherococcus has been studied for its potential anti-diabetic effects . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-diabetic effects . Results: The plant’s anti-diabetic properties have been observed in various studies, although specific quantitative data is not mentioned .

Neuroprotection

Field: Neurology Application: Eleutherococcus has been studied for its potential neuroprotective effects . Methods: The secondary metabolites of Eleutherococcus are studied for their neuroprotective effects . Results: The plant’s neuroprotective properties have been observed in various studies, although specific quantitative data is not mentioned .

Hepatoprotection

Field: Hepatology Application: Eleutherococcus has been studied for its potential hepatoprotective effects . Methods: The secondary metabolites of Eleutherococcus are studied for their hepatoprotective effects . Results: The plant’s hepatoprotective properties have been observed in various studies, although specific quantitative data is not mentioned .

Anti-Aging and Anti-Fatigue

Field: Gerontology and Sports Medicine Application: Eleutherococcus is used in traditional medicine for its anti-aging and anti-fatigue properties . Methods: The roots, stems, and fruits of Eleutherococcus are dried and used in pharmaceutical preparations . Results: The plant’s anti-aging and anti-fatigue benefits have been observed, although specific quantitative data is not mentioned .

Anti-Parkinson’s Disease

Field: Neurology Application: Eleutherococcus has been studied for its potential effects against Parkinson’s disease . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-Parkinson’s disease effects . Results: The plant’s anti-Parkinson’s disease properties have been observed in various studies, although specific quantitative data is not mentioned .

Anti-Alzheimer’s Disease

Field: Neurology Application: Eleutherococcus has been studied for its potential effects against Alzheimer’s disease . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-Alzheimer’s disease effects . Results: The plant’s anti-Alzheimer’s disease properties have been observed in various studies, although specific quantitative data is not mentioned .

Anti-Cardiovascular and Cerebrovascular Disease

Field: Cardiology and Neurology Application: Eleutherococcus has been studied for its potential effects against cardiovascular and cerebrovascular diseases . Methods: The secondary metabolites of Eleutherococcus are studied for their anti-cardiovascular and cerebrovascular disease effects . Results: The plant’s anti-cardiovascular and cerebrovascular disease properties have been observed in various studies, although specific quantitative data is not mentioned .

Immunoregulation

Field: Immunology Application: Eleutherococcus has been studied for its potential immunoregulatory effects . Methods: The secondary metabolites of Eleutherococcus are studied for their immunoregulatory effects . Results: The plant’s immunoregulatory properties have been observed in various studies, although specific quantitative data is not mentioned .

Safety And Hazards

Eleuthero is likely safe when used for up to 3 months . Side effects might include diarrhea, stomach upset, and headache . There isn’t enough reliable information to know if Eleutherol is safe to use for longer than 3 months .

properties

IUPAC Name

(3R)-4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHGXVYZRQSJZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197373
Record name Eleutherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eleutherol

CAS RN

480-00-2
Record name Eleutherol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eleutherol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleutherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
413
Citations
S Braukmüller, R Brückner - 2006 - Wiley Online Library
… Asymmetric Syntheses of γ-Lactones – Paraconic Acids, Avenaciolide, and Hydroxylated Eleutherol … Compound 12 is the 9-hydroxy derivative of the natural product (+)-eleutherol.27 …
F Raza, B Hao, XY Wu, YQ Cheng… - Pharmaceutical …, 2022 - thieme-connect.com
… and eleutherol. This study aimed to investigate the in vivo parameters of isoeleutherin, eleutherin, and eleutherol… Lower limits of quantification of isoeleutherin, eleutherin, and eleutherol …
Number of citations: 1 www.thieme-connect.com
X LIU, X YAN, L LI, N WANG - Chinese Journal of …, 2009 - ingentaconnect.com
Objective:To develop an HPLC for content determination of three biologically active components(isoeleutherin,eleutherin and eleutherol) in Eleutherine americana Merr.et Heyne.…
Number of citations: 1 www.ingentaconnect.com
MRF Pratama, IR Aziz - 2019 - books.google.com
… Eleutherol A, on the one hand actually has a high … eleutherol variants such as eleutherol B and C which differ only in one or two functional groups. However, in addition to eleutherol C, …
Number of citations: 11 books.google.com
ET Arung, IW Kusuma, YU Kim… - Journal of …, 2012 - jwoodscience.springeropen.com
… radical scavenging assay, eleutherol and kaempferol 3-O-β-d-glucoside was isolated from the leaves of K. hospita. Kaempferol 3-O-β-d-glucoside (1) and eleutherol (2) scavenged the …
Number of citations: 35 jwoodscience.springeropen.com
TMA Alves, H Kloos, CL Zani - Memórias do Instituto Oswaldo Cruz, 2003 - SciELO Brasil
… antifungal activity in the bioautography assay at 100 µg/spot, while eleutherol was inactive. … antifungal activity in the bioautography assay at 100 µg/spot, while eleutherol was inactive. …
Number of citations: 110 www.scielo.br
A Campos, GMR Souza, FD Monache… - Natural Product …, 2015 - journals.sagepub.com
… paludosa bulbs had promising antimicrobial action (unpublished results), and hence we have investigated the effects of eleutherine, isoeleutherine and eleutherol against some human …
Number of citations: 9 journals.sagepub.com
S Paramapojn, M Ganzera, W Gritsanapan… - … of Pharmaceutical and …, 2008 - Elsevier
… B, isoeleutherin, eleutherin and eleutherol in Eleutherine americana was established. … americana samples from Thailand revealed that eleutherol (0.10–0.20%) was dominant in …
Number of citations: 59 www.sciencedirect.com
K Likhitwitayawuid, N Ruangrungsi… - The Thai Journal of …, 1995 - digital.car.chula.ac.th
… Eleutherol [1] has been claimed to pos sess antianginal activity (6 ). A previous phar macological study showed that 1 could cause abdominal writhing and hypothermia in mice (9) …
Number of citations: 0 digital.car.chula.ac.th
CY Wang, DY Zhang - Yao xue xue bao= Acta Pharmaceutica …, 1993 - europepmc.org
(+/-) Demethoxy-eleutherol and (+/-) demethoxy-eleutherin were synthesized for studying the relationship between structure and coronary dilation activity. The structures of the two …
Number of citations: 2 europepmc.org

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